1-Bromo-2,3-difluoropropane
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Overview
Description
1-Bromo-2,3-difluoropropane is an organic compound with the molecular formula C3H5BrF2 It is a halogenated derivative of propane, where two hydrogen atoms are replaced by fluorine atoms and one by a bromine atom
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3-difluoropropane can be synthesized through several methods. One common approach involves the halogenation of 2,3-difluoropropane using bromine under controlled conditions. The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the selective substitution of hydrogen atoms with bromine .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. These processes are designed to maximize yield and purity while minimizing by-products. The use of continuous flow reactors and advanced separation techniques helps achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3-difluoropropane undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Elimination Reactions: Under basic conditions, it can undergo elimination reactions to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically in an aqueous or alcoholic medium.
Elimination: Strong bases like sodium ethoxide or potassium tert-butoxide are used in elimination reactions.
Major Products:
Scientific Research Applications
1-Bromo-2,3-difluoropropane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Bromo-2,3-difluoropropane exerts its effects involves the cleavage of carbon-halogen bonds. This cleavage can lead to the formation of reactive intermediates that participate in further chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and the nature of the nucleophiles or bases used .
Comparison with Similar Compounds
1-Bromo-2,2-difluoropropane: Similar in structure but with both fluorine atoms on the same carbon.
2,3-Dibromo-1,1,1-trifluoropropane: Contains additional bromine and fluorine atoms, leading to different reactivity.
Uniqueness: 1-Bromo-2,3-difluoropropane is unique due to the specific positioning of the bromine and fluorine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound for targeted chemical synthesis and research applications .
Properties
CAS No. |
111483-20-6 |
---|---|
Molecular Formula |
C3H5BrF2 |
Molecular Weight |
158.97 g/mol |
IUPAC Name |
1-bromo-2,3-difluoropropane |
InChI |
InChI=1S/C3H5BrF2/c4-1-3(6)2-5/h3H,1-2H2 |
InChI Key |
XBXXPNJZOICYQN-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CBr)F)F |
Origin of Product |
United States |
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